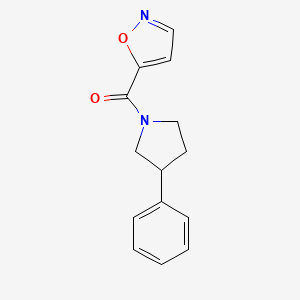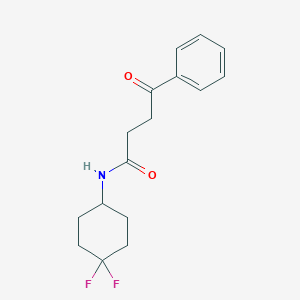
(3-(Pyridin-2-yloxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidinone derivatives has been explored in the context of developing compounds with potential antimicrobial and antitubercular activities. In one study, a series of pyrimidine-azetidinone analogues were synthesized through a multi-step process involving the condensation of aromatic amines with N-phenylacetamide, followed by reactions with chloroacetyl chloride to form Schiff base intermediates, and finally, the formation of azetidinone analogues . This method reflects a broader trend in synthesizing azetidinone derivatives, which often involves the formation of Schiff bases as key intermediates.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives has been investigated using X-ray diffraction techniques. For instance, the trans- and cis-isomers of a methoxyphenyl-phenoxy-methylthio-methoxyimino azetidinone were synthesized, and the structure of one isomer was elucidated, revealing a monoclinic system with specific cell dimensions and angles. The refinement of the structure was achieved through direct methods and full-matrix, least-squares procedures, resulting in a detailed understanding of the solid-state structure .
Chemical Reactions Analysis
Azetidinone derivatives undergo various chemical reactions during their synthesis. The formation of the thione nucleus from chloroquionoline-3-carbadehyde, for example, is achieved using sodium sulfide in dimethyl formamide (DMF), which is a critical step in the synthesis of the pyrimidine-azetidinone analogues . The subsequent reaction with pyrimidine amine to form Schiff base intermediates is another key reaction that leads to the final azetidinone structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives, such as dipole moment (mu), log of octanol-water partition coefficient (logP), and second-order molecular connectivity index ((2)chi), have been found to be significant in describing their antimicrobial activity. A quantitative structure-activity relationship (QSAR) evaluation of benzimidazole and pyridin-3-yl-methanone derivatives highlighted the importance of these molecular descriptors in predicting the antimicrobial potential of the synthesized compounds .
科学的研究の応用
Antimicrobial Activity
Research has shown that compounds structurally related to (3-(Pyridin-2-yloxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone possess significant antimicrobial activities. A series of similar compounds was synthesized and tested against various bacterial and fungal strains. These studies reveal that modifications in the chemical structure can lead to compounds with potent antimicrobial properties, suggesting potential therapeutic applications in combating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Antitubercular and Antioxidant Activities
Another study focused on the synthesis of pyrimidine-azetidinone analogues, demonstrating their significant in vitro antimicrobial and antituberculosis activities. This research highlights the potential of these compounds in developing new treatments for bacterial infections, including tuberculosis, and their antioxidant properties, which could be leveraged in various therapeutic contexts (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Photophysical Properties for Low-Cost Emitters
Compounds related to the chemical structure of interest have been utilized in the synthesis of low-cost emitters with large Stokes' shifts. These emitters, characterized by their significant photophysical properties, have potential applications in the development of luminescent materials for various industrial and technological uses, including displays and sensors (Volpi et al., 2017).
Novel Fused Chromone-Pyrimidine Hybrids
Research into the synthesis of novel fused chromone-pyrimidine hybrids has provided insights into the development of compounds with potential biological activities. These studies are crucial for designing new molecules with therapeutic benefits, especially in the context of drug discovery and development (Sambaiah et al., 2017).
作用機序
Target of Action
The primary target of this compound is protoporphyrinogen oxidase (PPO) . PPO is an enzyme that plays a crucial role in the biosynthesis of chlorophyll and heme. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthetic pathway .
Mode of Action
The compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the conversion of protoporphyrinogen IX to protoporphyrin IX . This interaction is facilitated by diverse interaction models, such as π-π stacking and hydrogen bonds .
Biochemical Pathways
By inhibiting PPO, the compound disrupts the biosynthesis of chlorophyll and heme, essential components for the survival of plants . This disruption affects various downstream effects, including the prevention of photosynthesis in plants, leading to their death .
Pharmacokinetics
The compound’s photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions, has been investigated . These properties could potentially influence its bioavailability, but more research would be needed to confirm this.
Result of Action
The inhibition of PPO leads to a decrease in chlorophyll and heme production, which in turn prevents photosynthesis in plants . This results in the death of the plant, making the compound an effective herbicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s photophysical behavior, including its fluorescence and phosphorescence, can be influenced by ambient conditions . .
特性
IUPAC Name |
(3-pyridin-2-yloxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(24-12-15(13-24)23-19-21-9-4-10-22-19)14-5-3-6-16(11-14)26-17-7-1-2-8-20-17/h1-11,15H,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXNURFSHCVVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)
![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)
![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)


![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)


![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)
![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)
